Chemical and physical properties of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Chemical and physical properties of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
An In-depth Technical Guide to 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
This guide provides a comprehensive technical overview of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene, a deuterated analog of ethylbenzene. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds. This document delves into the chemical and physical properties, a plausible synthetic route, and detailed characterization methodologies for this specific isotopologue.
Introduction: The Significance of Isotopic Labeling
The substitution of hydrogen with its stable isotope, deuterium, is a powerful tool in scientific research.[1] This seemingly minor change in mass can lead to significant alterations in a molecule's physicochemical properties, most notably through the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[2] This principle is widely exploited in pharmaceutical research to enhance the metabolic stability of drug candidates.[1][3] Furthermore, deuterated compounds are invaluable in mechanistic studies, as internal standards for quantitative mass spectrometry, and as solvents in Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is a highly specific isotopologue of ethylbenzene. The deuteration on both the aromatic ring and the benzylic position of the ethyl group makes it a unique tool for a variety of research applications, from studying reaction mechanisms to serving as a highly specific internal standard.
Molecular Structure and Physicochemical Properties
The defining feature of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is the strategic placement of seven deuterium atoms. This substitution, while not altering the electronic structure, influences several physical properties.
Caption: Molecular structure of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene.
Table 1: Estimated Physicochemical Properties
| Property | Protiated Ethylbenzene | 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene (Estimated) | Justification for Estimate |
| Molecular Formula | C₈H₁₀ | C₈H₃D₇ | |
| Molecular Weight | 106.17 g/mol | 113.21 g/mol | Calculated based on atomic masses of H and D. |
| Boiling Point | 136.2 °C | Slightly lower or similar | Deuteration can have a minimal effect on boiling point. For example, the boiling point of C₆D₆ is slightly lower than C₆H₆.[2][7] |
| Melting Point | -95 °C | Slightly higher | Increased molecular weight and altered crystal packing can lead to a higher melting point, as seen with D₂O.[2] |
| Density | 0.867 g/mL | Slightly higher | The higher mass of deuterium generally leads to a small increase in density.[2] |
| C-D Bond Length | N/A | ~1.085 Å | C-D bonds are slightly shorter and stronger than C-H bonds (~1.09 Å).[2] |
| C-D Vibrational Frequency | N/A | ~2100-2200 cm⁻¹ | Significantly lower than C-H stretching frequencies (~2900-3000 cm⁻¹).[2] |
Synthesis of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
A plausible and efficient laboratory-scale synthesis would involve a multi-step process, likely starting from commercially available deuterated benzene. A common strategy for introducing a deuterated ethyl group is through Friedel-Crafts acylation followed by a deuterated reduction.[8]
Caption: Proposed synthetic workflow.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Benzene-d5
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (AlCl₃).
-
Solvent and Reactant Addition: Add dry carbon disulfide (CS₂) or another suitable solvent, followed by the slow addition of 1,2,3,4,5-pentadeuteriobenzene (Benzene-d5)[9][10].
-
Acylation: Cool the mixture in an ice bath and add acetyl chloride dropwise from the dropping funnel with vigorous stirring.
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup and Purification: Separate the organic layer, extract the aqueous layer with a suitable solvent (e.g., diethyl ether), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude 1-(pentadeuteriophenyl)ethanone can be purified by vacuum distillation.
Step 2: Deuterated Reduction of 1-(Pentadeuteriophenyl)ethanone
-
Reducing Agent: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Ketone: Slowly add a solution of the purified 1-(pentadeuteriophenyl)ethanone in the same anhydrous solvent to the LiAlD₄ suspension at 0 °C.
-
Reaction and Quenching: After the addition, allow the reaction to proceed at room temperature or with gentle reflux until complete (monitored by TLC or GC). Cool the reaction mixture in an ice bath and carefully quench by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Workup and Purification: Filter the resulting solids and wash them thoroughly with ether. Combine the filtrate and washings, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent. The final product, 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene, can be purified by fractional distillation.
Characterization and Quality Control
A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound.[11]
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for determining the position and extent of deuteration.[11][12]
-
¹H NMR: The proton NMR spectrum should show a singlet corresponding to the methyl (-CH₃) group. The absence of signals in the aromatic region and for the benzylic protons confirms the desired deuteration pattern. The integration of the methyl signal relative to a known internal standard can provide a preliminary assessment of chemical purity.
-
²H NMR: Deuterium NMR will show signals corresponding to the deuterated positions.[12] One would expect to see distinct signals for the aromatic deuterons and a signal for the benzylic deuterons (-CD₂-).
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the aromatic and aliphatic carbons. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.
4.2 Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and determining the isotopic enrichment.[13][14][15]
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound.[11]
-
Analysis: The molecular ion peak (M+) should correspond to the calculated molecular weight of C₈H₃D₇ (113.21 Da).
-
Isotopic Enrichment Determination: A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[13][14] This requires careful analysis of the mass cluster and correction for any measurement errors.[13]
4.3 Gas Chromatography (GC)
GC is used to assess the chemical purity of the final product.[16]
-
Column Selection: A non-polar or medium-polarity column is typically suitable for separating aromatic hydrocarbons.
-
Retention Time: Deuterated compounds often elute slightly earlier than their protiated counterparts, a phenomenon known as the "inverse isotope effect".[17][18]
-
Purity Assessment: The purity is determined by the peak area percentage of the main component in the chromatogram.
Applications in Research
The specific deuteration pattern of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene lends itself to several specialized applications:
-
Mechanistic Studies: The deuterated ethyl group, particularly at the benzylic position, can be used to probe the kinetic isotope effect in reactions involving C-H bond cleavage at this site, such as in catalytic dehydrogenation.[19]
-
Internal Standard: It can serve as a highly specific internal standard for the quantitative analysis of ethylbenzene and its metabolites by GC-MS or LC-MS, especially in complex matrices.[20]
-
Tracer Studies: In metabolic studies, the deuterium labels can be used to trace the fate of the ethylbenzene molecule.
-
Materials Science: Deuterated compounds are increasingly used in the manufacturing of organic light-emitting diodes (OLEDs) to enhance their stability and lifespan.[21]
Safety and Handling
The safety precautions for 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene should be similar to those for unlabeled ethylbenzene. It is a flammable liquid and harmful if inhaled.[22] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
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